Propargyl-PEG4-thiol

カタログ番号 B610251

CAS番号:

1347750-80-4

分子量: 248.34

InChIキー: QFVYBCQBSOIWFU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

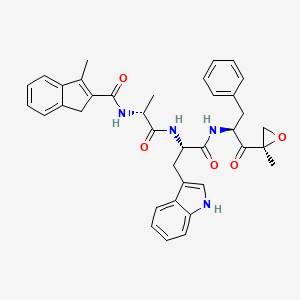

Propargyl-PEG4-thiol is a crosslinker containing a propargyl group and thiol group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . It is also used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Propargyl-PEG4-thiol involves the reaction of propargylic carbonates with α-substituted nitroacetates using Cu−pybox as a catalyst . This reaction is characterized by high diastereo- and enantioselectivities .Molecular Structure Analysis

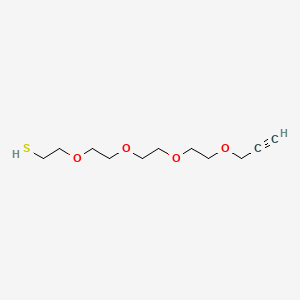

The molecular structure of Propargyl-PEG4-thiol is represented by the linear formula C11H20O4S . It has a molecular weight of 248.34 .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-thiol readily reacts with azide-bearing biomolecules via copper catalyzed azide-alkyne cycloaddition (CuAAc) to form a stable triazole linkage . The thiol group reacts easily with maleimide, OPSS, vinylsulfone and forms a stable carbon sulfide .Physical And Chemical Properties Analysis

Propargyl-PEG4-thiol has a molecular weight of 248.34 and a chemical formula of C11H20O4S . It is recommended to be stored under refrigerated conditions .科学的研究の応用

Synthetic Intermediates and Building Blocks

- Field : Organic Chemistry

- Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . It’s used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

- Method : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates has seen remarkable progress in the last decade .

- Results : The propargyl group greatly expands the scope of propargylation, since either one may function as a propargylation agent .

Catalytic Propargylic Substitution Reaction

- Field : Organic Synthesis

- Application : The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

- Method : The propargylic unit provides access to saturated products by catalytic hydrogenation, as well as offering a handle for further synthetic transformations .

- Results : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .

Click Chemistry Reactions

- Field : Bioconjugation

- Application : The propargyl group can form triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry reactions .

- Method : The reaction involves the use of a copper catalyst to facilitate the formation of a triazole linkage between the propargyl group and an azide-bearing compound or biomolecule .

- Results : This reaction is commonly used in bioconjugation, the process of attaching two biomolecules together .

Synthesis of PROTACs

- Field : Drug Discovery

- Application : Propargyl-PEG4-thiol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

- Method : The synthesis involves the use of a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein .

- Results : This approach allows for the selective degradation of target proteins, providing a new strategy for drug discovery .

Synthesis of Antibody-Drug Conjugates (ADCs)

- Field : Biotherapeutics

- Application : Propargyl-PEG4-thiol is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biotherapeutics designed to deliver a cytotoxic drug selectively to cancer cells via an antibody .

- Method : The synthesis involves the use of a linker to connect an antibody with a cytotoxic drug .

- Results : This approach allows for the selective delivery of cytotoxic drugs to cancer cells, reducing the side effects associated with systemic drug delivery .

Surface Modification

- Field : Material Science

- Application : The thiol group in Propargyl-PEG4-thiol reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc . This makes it useful for surface modification in material science .

- Method : The surface modification involves the reaction of the thiol group with the surface of the material .

- Results : This approach allows for the functionalization of surfaces, providing a strategy for creating materials with specific properties .

Crosslinked Polymeric Materials

- Field : Material Science

- Application : Propargyl-PEG4-thiol can be used in the synthesis of crosslinked polymeric materials . These materials are extensively used in industrial applications .

- Method : The synthesis involves the combination of two or more polymerization mechanisms of different reactive precursors . One of these mechanisms is initiated by photoirradiation and the other occurs by thermal treatment .

- Results : By combining polymerization mechanisms, it is possible to tailor the characteristics of the materials either by concurrent or sequential polymerization steps .

Synthesis of Hyperbranched Poly (ethyleneimine)

- Field : Polymer Chemistry

- Application : Propargyl-PEG4-thiol can be used in the synthesis of propargyl modified hyperbranched poly (ethyleneimine) .

- Method : The synthesis involves the reaction of commercial poly (ethylenimine) (PEI) and glycidyl propargyl ether .

- Results : The resulting propargyl modified hyperbranched poly (ethyleneimine) can be used in the synthesis of thiol-yne/thiol-epoxy hybrid crosslinked materials .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVYBCQBSOIWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274013 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-thiol | |

CAS RN |

1347750-80-4 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

… Casbas at Arkema Industry for the TEM analysis realized on propargyl-PEG4-thiol-capped gold nanoparticles, and F. Ehrenfeld and A. Laffore for constructing and making available a …

Number of citations: 7

pubs.rsc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)